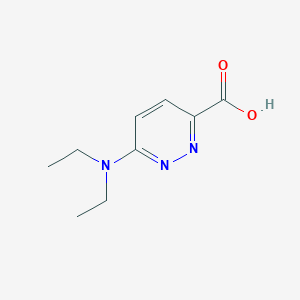
Methyl 3-bromo-5-tert-butylbenzoate
Vue d'ensemble
Description
Methyl 3-bromo-5-tert-butylbenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a tert-butyl group. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-tert-butylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-tert-butylbenzoate. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-5-tert-butylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, hydrogen, palladium (II) hydroxide/carbon in methanol, and water under high pressure.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include amides, thioethers, or ethers.
Reduction: Methyl 3-bromo-5-tert-butylbenzyl alcohol.
Oxidation: 3-bromo-5-tert-butylbenzoic acid.
Applications De Recherche Scientifique
Methyl 3-bromo-5-tert-butylbenzoate is widely used in scientific research for various applications:
Structural Studies: It is used in nuclear magnetic resonance (NMR) and X-ray diffraction studies to confirm the structures of regioisomers.
Synthetic Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Electrochemical Reduction: It is used in studies involving aryl radical cyclization with alkynes, leading to the synthesis of novel compounds.
Solubility and Phase Equilibrium Studies: It is used to study the solubility behavior of related compounds in various solvents.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-tert-butylbenzoate in chemical reactions involves the interaction of its functional groups with various reagents:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Reduction Reactions: The ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Oxidation Reactions: The tert-butyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-5-tert-butylbenzoate can be compared with other similar compounds such as:
Methyl 4-tert-butylbenzoate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 3-bromo-4-tert-butylbenzoate: Similar but with different substitution positions, leading to different reactivity and properties.
Methyl 3-bromo-5-methylbenzoate: Similar but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
This compound is unique due to the combination of the bromine atom and the tert-butyl group, which provides distinct reactivity and steric effects in chemical reactions.
Propriétés
IUPAC Name |
methyl 3-bromo-5-tert-butylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPPDPWHRHLELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610562 | |
| Record name | Methyl 3-bromo-5-tert-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560131-64-8 | |
| Record name | Methyl 3-bromo-5-tert-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1369720.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369727.png)
![1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369729.png)
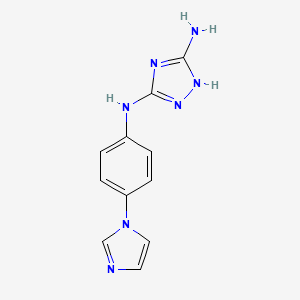
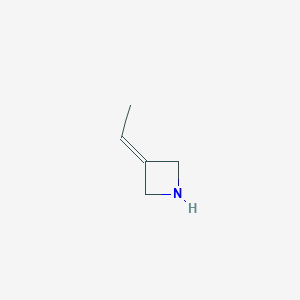


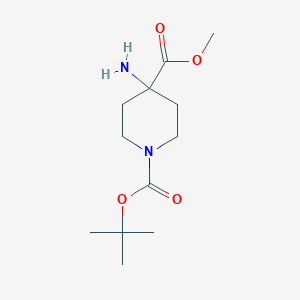
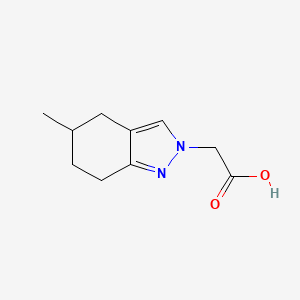
![8-Chloro-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1369752.png)
